molecular formula C10H20O3 B8229799 (2,2-Diethoxy-1-methylcyclobutyl)methanol

(2,2-Diethoxy-1-methylcyclobutyl)methanol

Cat. No.: B8229799
M. Wt: 188.26 g/mol
InChI Key: GETOEDGBAUGEBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxy-1-methylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylcyclobutanol with diethyl ether in the presence of an acid catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under specific temperature and pressure conditions to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,2-Diethoxy-1-methylcyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Diethoxy-1-methylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • (2,2-Diethoxycyclobutyl)methanol
  • (1-Methyl-2,2-diethoxycyclobutyl)methanol
  • (2,2-Diethoxy-1-ethylcyclobutyl)methanol

Comparison: (2,2-Diethoxy-1-methylcyclobutyl)methanol is unique due to its specific substitution pattern on the cyclobutane ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for distinct applications in research and industry .

Biological Activity

(2,2-Diethoxy-1-methylcyclobutyl)methanol is an organic compound with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol. Its unique structure, featuring a cyclobutane ring substituted with diethoxy and methyl groups, positions it as a potential candidate for various biological applications. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the reaction of 1-methylcyclobutanol with diethyl ether in the presence of an acid catalyst. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which can modify its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in biological systems. These interactions may alter enzyme activity or receptor signaling pathways, leading to various biochemical outcomes. However, detailed studies on its molecular targets are essential to fully elucidate its mechanism of action.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory activities in vitro by inhibiting pro-inflammatory cytokines, suggesting that this compound could possess similar effects.
  • Enzyme Inhibition : There is potential for this compound to act as an enzyme inhibitor. Similar compounds have been reported to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial activity of various diethoxy-substituted cyclobutane derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on bacterial growth compared to control groups.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of related compounds showed that certain diethoxy derivatives could significantly reduce inflammation markers in cell cultures. This suggests that this compound may also exert similar effects through modulation of inflammatory pathways .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialModerate inhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
Enzyme inhibitionPotential inhibition of cytochrome P450

Properties

IUPAC Name

(2,2-diethoxy-1-methylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-4-12-10(13-5-2)7-6-9(10,3)8-11/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETOEDGBAUGEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1(C)CO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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